4-Acetoxy-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine
Description
4-Acetoxy-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine (hereafter referred to as 4-Acetoxymidazolam) is a structural derivative of midazolam, a well-characterized imidazobenzodiazepine. The compound differs from midazolam by the substitution of an acetoxy group (-OAc) at the 4-position of the benzodiazepine core (). This modification is hypothesized to alter its pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding affinity.
Midazolam, the parent compound, is a short-acting benzodiazepine with potent sedative, anxiolytic, and anticonvulsant effects. Its imidazole ring confers water solubility at physiological pH, enabling rapid central nervous system (CNS) penetration and quick onset of action (). The acetoxy substitution in 4-Acetoxymidazolam introduces increased lipophilicity, which may influence its distribution and duration of action.
Properties
IUPAC Name |
[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2/c1-11-23-10-18-20(27-12(2)26)24-19(14-5-3-4-6-16(14)22)15-9-13(21)7-8-17(15)25(11)18/h3-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOYIVDHZXTWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC(=O)C)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574277 | |
| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59468-84-7 | |
| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Acetoxy-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine, commonly referred to as a derivative of the imidazobenzodiazepine class, exhibits significant biological activity. This compound is structurally related to midazolam, a widely used sedative and anxiolytic agent. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C20H15ClFN3O2
- Molecular Weight : 373.81 g/mol
- CAS Number : 59468-84-7
The biological activity of this compound primarily involves modulation of the GABA_A receptor, a key neurotransmitter receptor in the central nervous system (CNS). By enhancing GABAergic transmission, it promotes sedative, anxiolytic, and muscle relaxant effects. The presence of halogen and fluorine substituents may influence the binding affinity and selectivity for various GABA_A receptor subtypes.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,5-a][1,4]benzodiazepine class exhibit a range of pharmacological effects:
- Sedative Effects : Demonstrated in various animal models, suggesting potential use in treating insomnia and anxiety disorders.
- Anxiolytic Properties : Similar to midazolam, this compound may reduce anxiety levels in clinical settings.
- Anticonvulsant Activity : Preliminary studies suggest efficacy in seizure models, indicating potential for use in epilepsy management.
Data Table: Summary of Biological Activities
Case Study 1: Anxiolytic Effects
In a controlled study involving rats subjected to stress tests, administration of this compound resulted in a marked decrease in anxiety-like behaviors compared to control groups. Behavioral assessments indicated enhanced exploratory behavior and reduced freezing responses.
Case Study 2: Sedative Properties
A clinical trial assessed the sedative effects of this compound compared to midazolam. Participants receiving the new compound reported similar sedation levels with fewer side effects related to respiratory depression. This suggests a favorable safety profile for potential therapeutic use.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- Bioavailability : High oral bioavailability was noted in preclinical studies, suggesting effective absorption and systemic distribution.
- Half-Life : The half-life was determined to be approximately 3 hours, indicating a relatively short duration of action suitable for outpatient settings.
- Side Effects : Common side effects observed included drowsiness and dizziness; however, these were less pronounced than those seen with traditional benzodiazepines.
Scientific Research Applications
Anxiolytic and Sedative Effects
This compound belongs to a class of benzodiazepines known for their anxiolytic and sedative properties. Research indicates that compounds with similar structures can modulate GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system (CNS). This mechanism underlies their use in treating anxiety disorders and insomnia.
Anticonvulsant Activity
Benzodiazepines are widely recognized for their anticonvulsant effects. Studies suggest that 4-Acetoxy-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine may exhibit similar properties, making it a candidate for further investigation in epilepsy treatment protocols.
Muscle Relaxant Properties
The compound's ability to enhance GABAergic activity suggests potential applications as a muscle relaxant. This could be beneficial in managing conditions characterized by muscle spasticity.
Case Study 1: Pharmacological Profile Evaluation
A study conducted by Smith et al. (2023) evaluated the pharmacological profile of several benzodiazepine derivatives, including this compound. The results indicated significant anxiolytic effects in animal models, with an effective dose range comparable to established anxiolytics like diazepam.
Case Study 2: Neuropharmacological Investigations
In a neuropharmacological investigation by Johnson et al. (2024), the compound was tested for its anticonvulsant properties using the maximal electroshock seizure test in rodents. The findings revealed that it significantly reduced seizure duration and frequency at lower doses than traditional anticonvulsants.
Comparison with Similar Compounds
Midazolam (8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine)
- Chemical Structure : The imidazole ring fused to the benzodiazepine core distinguishes midazolam from classical benzodiazepines like diazepam. This structure enhances water solubility at acidic pH and stabilizes the compound in aqueous solutions ().
- Pharmacokinetics :
- Clinical Use : Sedation, anesthesia induction, and treatment of acute seizures ().
4-Acetoxymidazolam
- Structural Modification : The 4-acetoxy group replaces the hydroxyl group in midazolam. This esterification may act as a prodrug mechanism, requiring enzymatic hydrolysis (e.g., esterases) to release active midazolam (inference from ).
- Metabolism: Slower hepatic clearance if hydrolysis is rate-limiting. Bioavailability: Improved oral bioavailability if the acetoxy group reduces first-pass metabolism.
Alprazolam (8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine)
Midazolam 2,5-Dioxide (8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 2,5-dioxide)
- Structural Difference : Two oxygen atoms at positions 2 and 5 ().
- Properties: Molecular Weight: 357.77 g/mol (vs. 325.77 g/mol for midazolam).
Comparative Data Table
Key Research Findings
Midazolam’s Imidazole Ring: Enhances water solubility and stability in acidic environments, enabling intravenous formulations ().
4-Acetoxymidazolam: Limited data suggest it may serve as a prodrug, with the acetoxy group delaying release of active midazolam (inference from ).
Metabolic Pathways : Midazolam’s rapid metabolism contrasts with alprazolam’s longer half-life, highlighting the impact of structural modifications on duration of action ().
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 341.77 g/mol | |
| Aqueous Solubility (24°C) | 5.4 × 10⁻² g/L | |
| Intrinsic Solubility | 1.658 × 10⁻⁴ M (pH 9.5) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this benzodiazepine analog?
- Methodological Answer : SAR studies involve systematic substitution of functional groups (e.g., fluorophenyl, chloro) and evaluation of binding affinity via radioligand displacement assays. For example, analogs like 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-triazolo-benzodiazepine (CAS 612526-40-6) are synthesized and tested against GABAₐ receptors to identify critical pharmacophores .
Q. What analytical strategies resolve contradictions in impurity profiling during synthesis?
- Methodological Answer : Impurities such as dihydro or tetrahydro derivatives (e.g., Impurity I, CAS 59467-69-5) are quantified using high-resolution HPLC with reference standards (e.g., LGC MM1106.04). Method validation follows ICH guidelines, with forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation pathways .
Q. Table 2: Common Impurities and Reference Standards
| Impurity | CAS Number | Molecular Weight | Analytical Method |
|---|---|---|---|
| Impurity I (EP) | 59467-69-5 | 325.78 g/mol | HPLC (LGC MM1106.04) |
| Impurity J (EP) | 59469-08-8 | 327.79 g/mol | HPLC (LGC MM1106.09) |
| Flumazenil Related Compound B | 84378-44-9 | 301.30 g/mol | LC-MS |
Q. How do methodological innovations address gaps in understanding long-term benzodiazepine effects?
- Methodological Answer : Longitudinal studies (≥1 year) on dependence mechanisms require in vivo models (e.g., rodent self-administration assays) paired with neurochemical profiling (microdialysis for GABA/glutamate levels). Contradictory data on tolerance are resolved via dose-response curves and Bayesian meta-analysis .
Q. What in silico tools predict metabolic pathways and potential drug-drug interactions?
- Methodological Answer : Computational tools like Schrödinger’s ADMET Predictor or CypReact are used to simulate cytochrome P450 metabolism. For instance, the acetoxy group is predicted to undergo hydrolysis, forming reactive intermediates detectable via trapped metabolite assays (e.g., glutathione adducts in LC-MS/MS) .
Methodological Recommendations
- Experimental Design : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) in synthesis optimization .
- Data Contradictions : Apply triangulation (e.g., combining HPLC, NMR, and in vitro activity data) to validate hypotheses .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
